

Application Notes and Protocols: Bis(2-aminoacetoxy)copper in Catalysis

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Compound of Interest

Compound Name: *Bis(2-aminoacetoxy)copper*

Cat. No.: *B075891*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential catalytic applications of **bis(2-aminoacetoxy)copper**, also known as bis(glycinato)copper(II). This document includes detailed experimental protocols for the synthesis of the cis and trans isomers of the complex, a summary of its reported catalytic activity, and representative protocols for similar copper-catalyzed reactions to illustrate its potential utility in organic synthesis.

Introduction to Bis(2-aminoacetoxy)copper

Bis(2-aminoacetoxy)copper is a coordination complex in which a central copper(II) ion is coordinated to two glycinate ligands. The glycinate anion acts as a bidentate ligand, binding to the copper ion through one oxygen of the carboxylate group and the nitrogen of the amino group. This complex exists as two geometric isomers, cis and trans, which can be selectively synthesized. While the primary application of **bis(2-aminoacetoxy)copper** has been as a dietary source of copper in animal feeds, its potential as a catalyst in organic synthesis is an area of growing interest. Copper complexes, in general, are known to be effective catalysts for a variety of transformations, including cross-coupling and oxidation reactions.

Synthesis of Bis(2-aminoacetoxy)copper Isomers

The synthesis of both cis- and trans-**bis(2-aminoacetoxy)copper** monohydrate is well-established and can be achieved through straightforward laboratory procedures. The cis isomer

is the kinetically favored product, while the trans isomer is thermodynamically more stable.

2.1. Experimental Protocol: Synthesis of cis-**Bis(2-aminoacetoxy)copper** Monohydrate

This protocol is adapted from established laboratory procedures for the synthesis of the cis isomer.

Materials:

- Copper(II) acetate monohydrate ($\text{Cu}(\text{CH}_3\text{COO})_2 \cdot \text{H}_2\text{O}$)
- Glycine ($\text{H}_2\text{NCH}_2\text{COOH}$)
- Ethanol (95%)
- Deionized water
- Erlenmeyer flask
- Magnetic stirrer and stir bar
- Heating mantle or hot plate
- Ice bath
- Hirsch funnel and filter paper
- Vacuum flask

Procedure:

- In a 125 mL Erlenmeyer flask, dissolve 2.0 g of copper(II) acetate monohydrate in 25 mL of hot deionized water with stirring.
- To this hot solution, add 25 mL of hot 95% ethanol. Keep the solution hot.
- In a separate beaker, dissolve 1.5 g of glycine in 25 mL of hot deionized water.

- While maintaining the temperature of the copper(II) acetate solution at approximately 70 °C, add the hot glycine solution with continuous stirring.
- Stir the mixture for about 5 minutes at this temperature.
- Cool the reaction mixture in an ice bath to induce the precipitation of the light blue, needle-like crystals of **cis-bis(2-aminoacetoxycopper** monohydrate.
- Collect the crystals by vacuum filtration using a Hirsch funnel.
- Wash the crystals with a small amount of cold ethanol, followed by a small amount of diethyl ether to aid in drying.
- Allow the crystals to air dry on the filter paper.

Expected Yield: The yield is typically high, often exceeding 80%.

2.2. Experimental Protocol: Synthesis of trans-**Bis(2-aminoacetoxycopper**

The trans isomer can be prepared by the isomerization of the cis isomer in the solid state or in solution.

Method A: Solid-State Isomerization

- Place a small amount of the dry **cis-bis(2-aminoacetoxycopper** monohydrate in a dry test tube.
- Heat the test tube in a heating block or sand bath at approximately 200 °C for 15-20 minutes.
- The color of the solid will change from light blue to a more purplish-blue, indicating the conversion to the anhydrous trans isomer.
- Upon cooling in the presence of atmospheric moisture, the anhydrous trans isomer will rehydrate to form **trans-bis(2-aminoacetoxycopper** monohydrate.

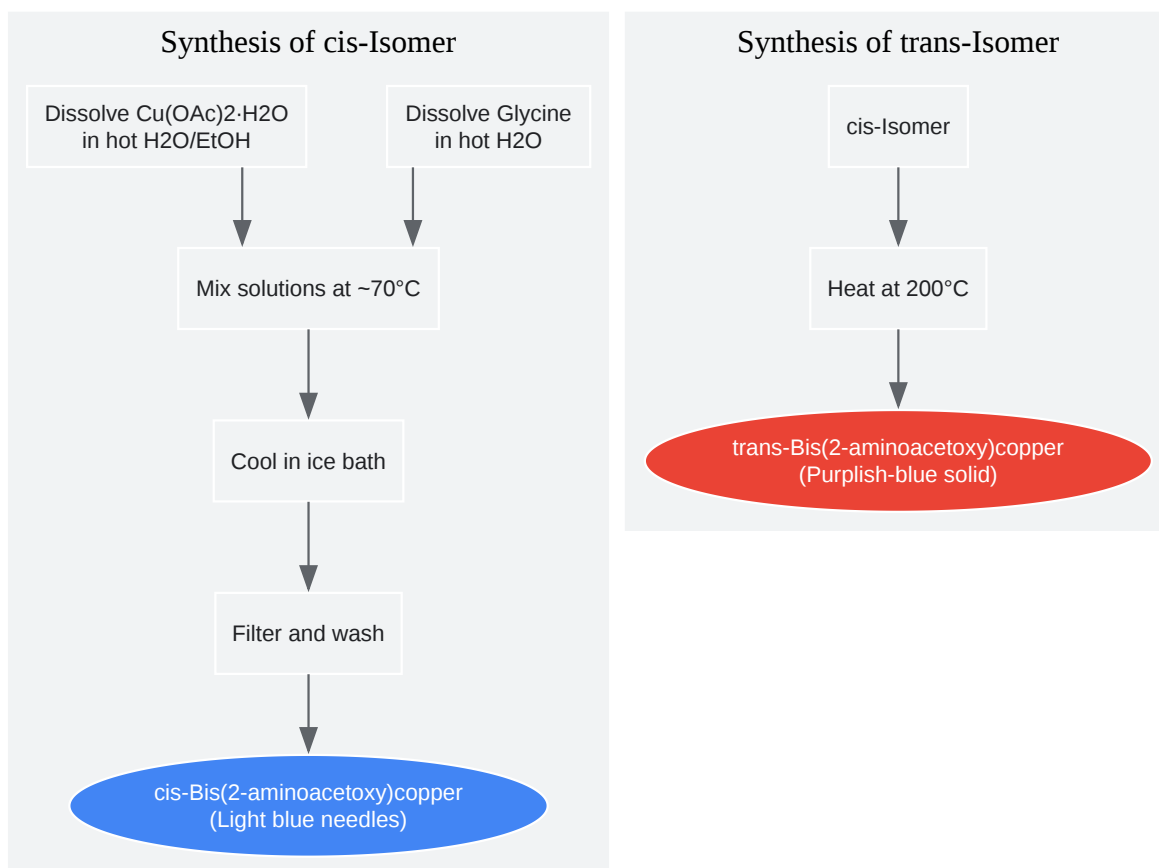
Method B: Solution-Phase Isomerization

- To the filtrate from the synthesis of the cis isomer, add approximately 1.5 g of the prepared cis-isomer and 1.0 g of glycine.
- Heat the suspension under reflux for about one hour.
- During reflux, the cis isomer will dissolve and the more stable trans isomer will precipitate.
- Filter the hot mixture to collect the crystals of trans-**bis(2-aminoacetoxycopper)**.
- Wash the crystals with cold ethanol and dry.

Table 1: Summary of Synthesis Protocols

Parameter	cis-Bis(2-aminoacetoxycopper Monohydrate	trans-Bis(2-aminoacetoxycopper
Starting Materials	Copper(II) acetate monohydrate, Glycine	cis-Bis(2-aminoacetoxycopper
Solvents	Water, Ethanol	None (Solid-State) or Filtrate from cis-synthesis (Solution)
Reaction Temperature	~70 °C followed by cooling	~200 °C (Solid-State) or Reflux (Solution)
Product Appearance	Light blue needles	Purplish-blue solid
Kinetic/Thermo. Product	Kinetic	Thermodynamic
Reported Yield	>80%	High conversion

Diagram 1: Experimental Workflow for the Synthesis of **Bis(2-aminoacetoxycopper)** Isomers



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Caption: Workflow for the synthesis of cis- and trans-bis(2-aminoacetoxy)copper.

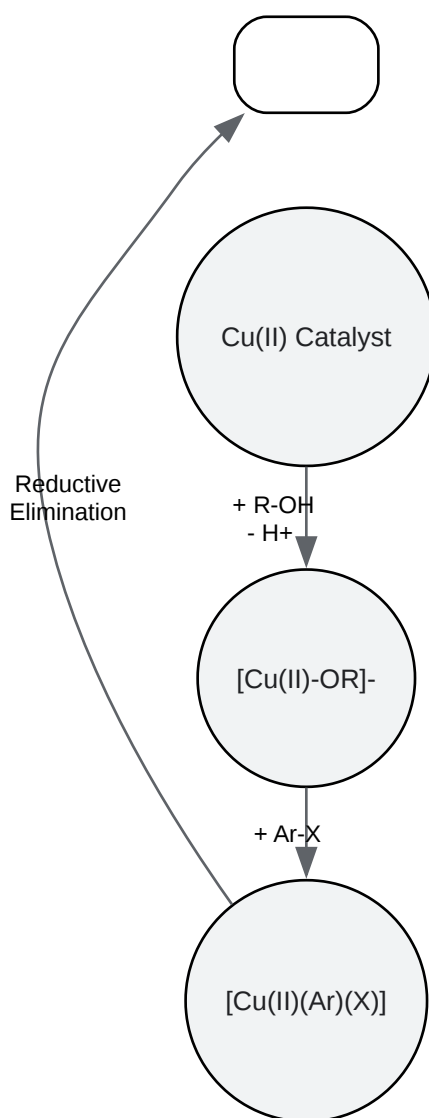
Catalytic Applications of Bis(2-aminoacetoxy)copper

While extensive research on the catalytic applications of bis(2-aminoacetoxy)copper is not widely available in the public domain, there are indications of its potential in this area.

3.1. Cross-Coupling of Phenols with Aryl Halides

A study has reported the use of trans-bis(glycinato)copper(II) as an efficient heterogeneous catalyst for the cross-coupling of phenols with aryl halides (Ullmann Condensation).[1] This reaction is of significant importance in the synthesis of diaryl ethers, a common motif in pharmaceuticals and other functional materials. Unfortunately, the detailed experimental protocol and quantitative data from this study are not readily accessible. The abstract suggests that the catalyst is easily recoverable and reusable.[1]

Diagram 2: General Catalytic Cycle for Copper-Catalyzed C-O Cross-Coupling



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Caption: A plausible catalytic cycle for a copper(II)-catalyzed C-O cross-coupling reaction.

3.2. Representative Protocol: Copper-Catalyzed O-Arylation of Phenols

The following is a representative protocol for a copper-catalyzed Ullmann-type C-O coupling reaction. Note: This protocol uses a different copper catalyst system but is illustrative of the type of reaction where **bis(2-aminoacetoxycopper)** could potentially be employed.

Materials:

- Aryl halide (e.g., iodobenzene)
- Phenol
- Copper(I) iodide (CuI)
- A suitable ligand (e.g., 1,10-phenanthroline)
- A base (e.g., K_2CO_3 or Cs_2CO_3)
- A high-boiling solvent (e.g., DMF, NMP, or toluene)
- Schlenk tube or similar reaction vessel
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
- Add the aryl halide (1 equivalent) and the phenol (1.2 equivalents).
- Add the anhydrous solvent.
- Seal the tube and heat the reaction mixture at 100-150 °C for 12-24 hours.
- Monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

3.3. Representative Protocol: Copper-Catalyzed Aerobic Oxidation of Alcohols

Copper complexes are also known to catalyze the oxidation of alcohols to aldehydes and ketones using molecular oxygen as the oxidant. The following is a general procedure. Note: This is a representative protocol and does not use **bis(2-aminoacetoxy)copper** directly.

Materials:

- Alcohol (e.g., benzyl alcohol)
- A copper catalyst (e.g., CuCl)
- A ligand (e.g., TEMPO and a nitrogen-based ligand like bipyridine)
- A base (optional, depending on the system)
- Solvent (e.g., acetonitrile, toluene)
- Oxygen or air supply

Procedure:

- To a reaction flask, add the copper catalyst (1-5 mol%), TEMPO (1-5 mol%), and the nitrogen-based ligand (1-5 mol%).
- Add the solvent and the alcohol substrate.
- Stir the reaction mixture under an atmosphere of oxygen or in the presence of air at the desired temperature (can range from room temperature to elevated temperatures).

- Monitor the reaction by TLC or GC.
- After completion, the work-up typically involves filtration to remove the catalyst (if heterogeneous) and removal of the solvent.
- The product can be purified by distillation or column chromatography.

Table 2: Representative Conditions for Copper-Catalyzed Reactions

Reaction Type	Catalyst System	Substrates	Base	Solvent	Temperature
C-O Cross-Coupling	CuI / Ligand	Aryl halide, Phenol	K ₂ CO ₃ / Cs ₂ CO ₃	DMF / Toluene	100-150 °C
Alcohol Oxidation	CuCl / TEMPO / Ligand	Primary/Secondary Alcohol	(Optional)	Acetonitrile	RT - 80 °C

Conclusion

Bis(2-aminoacetoxycopper) is a readily synthesized coordination complex with both cis and trans isomers being accessible. While its catalytic applications are not yet extensively documented in publicly available literature, its structural similarity to other catalytically active copper complexes suggests potential in areas such as C-O cross-coupling reactions and oxidation catalysis. The provided protocols for its synthesis should enable researchers to further explore its catalytic capabilities. The representative protocols for copper-catalyzed reactions offer a starting point for developing methodologies utilizing **bis(2-aminoacetoxycopper)** as a potentially cost-effective and environmentally benign catalyst. Further research is warranted to fully elucidate the catalytic scope and performance of this compound.

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References

- 1. researchgate.net [researchgate.net]
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